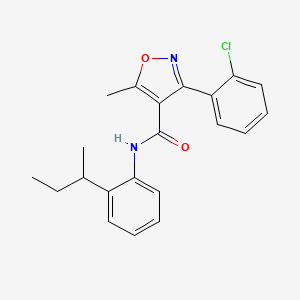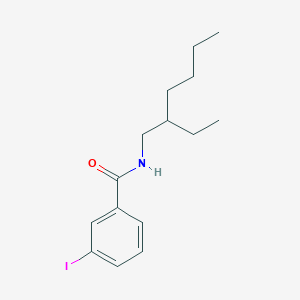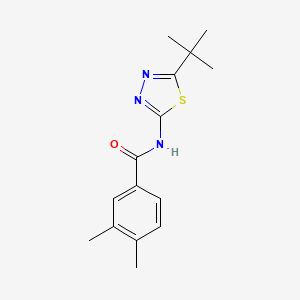
N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as ABT-594, is a synthetic compound that was first synthesized in 1996. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists. ABT-594 has been extensively studied for its potential use in the treatment of chronic pain.
Mécanisme D'action
N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide acts as a potent agonist of the alpha4beta2 nicotinic acetylcholine receptor. This receptor is widely expressed in the nervous system and is involved in a variety of physiological processes, including pain signaling. Activation of the alpha4beta2 receptor by N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This release of neurotransmitters is thought to be responsible for the analgesic effects of N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have several other biochemical and physiological effects. It has been shown to increase locomotor activity and induce hypothermia in animals. N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is its potency and selectivity for the alpha4beta2 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in pain signaling and other physiological processes. However, one limitation of N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is its short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are several future directions for research on N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective agonists of the alpha4beta2 nicotinic acetylcholine receptor. Another area of interest is the development of formulations of N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide that have a longer half-life, which would make it easier to study in vivo. Finally, there is interest in exploring the potential use of N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide in the treatment of other conditions, such as nicotine addiction and anxiety disorders.
Conclusion:
N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. It acts as a potent agonist of the alpha4beta2 nicotinic acetylcholine receptor and has been shown to have several other biochemical and physiological effects. Although there are some limitations to its use in lab experiments, N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide remains a useful tool for studying the role of the alpha4beta2 receptor in pain signaling and other physiological processes. There are several future directions for research on N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, including the development of more potent and selective agonists and the exploration of its potential use in the treatment of other conditions.
Applications De Recherche Scientifique
N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and acute pain. N-(2-sec-butylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has also been studied for its potential use in the treatment of nicotine addiction.
Propriétés
IUPAC Name |
N-(2-butan-2-ylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-13(2)15-9-6-8-12-18(15)23-21(25)19-14(3)26-24-20(19)16-10-5-7-11-17(16)22/h5-13H,4H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMDNNOGBVOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B3976610.png)

![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-piperidinamine](/img/structure/B3976622.png)

![N,N-diethyl-4-methoxy-3-{[(4-methoxyphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3976635.png)
![2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3976651.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B3976655.png)
![4-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3976668.png)

![6-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3976691.png)

![ethyl 2-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3976725.png)
![N~1~-(sec-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3976733.png)